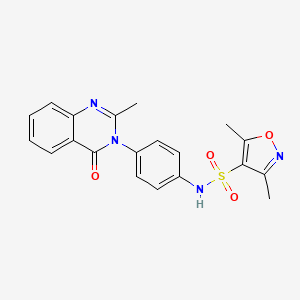

3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-12-19(13(2)28-22-12)29(26,27)23-15-8-10-16(11-9-15)24-14(3)21-18-7-5-4-6-17(18)20(24)25/h4-11,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTAKELRNRSYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 396.46 g/mol. Its structure features an isoxazole ring, a sulfonamide group, and a quinazolinone moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

- Coupling with Isoxazole : The isoxazole derivative is then coupled with the quinazolinone core using coupling reagents such as triethylamine to yield the final sulfonamide product.

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of sulfonamides, including those related to isoxazole and quinazolinone structures, exhibit significant antibacterial and anti-inflammatory activities. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown considerable antibacterial effects against various strains. In studies using the agar well diffusion method, these compounds demonstrated effective inhibition zones comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Activity : The anti-inflammatory potential was evaluated using the carrageenan-induced paw edema model in rodents. Compounds exhibited significant reduction in inflammation, lasting up to 12 hours post-administration .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . This mechanism underlies their efficacy against various bacterial infections.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives for their antimicrobial properties. The results indicated that modifications in the quinazolinone structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Toxicity Assessment : In acute toxicity tests conducted on Wistar rats, compounds showed no significant toxic symptoms at therapeutic doses, suggesting a favorable safety profile for further development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound has a moderate half-life and good bioavailability when administered orally. Further investigations into its metabolism and excretion are ongoing to optimize dosing regimens.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including derivatives like 3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide, are recognized for their antimicrobial properties. Research shows that these compounds can inhibit bacterial growth by blocking folate synthesis, which is essential for bacterial cell division .

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, including those structurally related to the target compound, significant antimicrobial activity was observed against several strains of bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MICs) lower than conventional antibiotics, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

Recent investigations have identified the compound's potential in cancer treatment. Specifically, derivatives of quinazoline have shown efficacy against multiple myeloma and other hematological malignancies. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Case Study: Anticancer Activity

A study focused on quinazoline derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, with some derivatives achieving IC50 values significantly lower than those of existing chemotherapeutics .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that certain sulfonamide derivatives could reduce pro-inflammatory cytokine production in human cell lines. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects, potentially providing a new avenue for therapeutic intervention in inflammatory diseases .

Comparison with Similar Compounds

Research Findings and Limitations

- Comparisons are extrapolated based on functional group behavior.

- Hypothetical Data: The target’s IR/NMR data are inferred from analogous sulfonamides and quinazolinones. Experimental validation is required for confirmation.

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)aniline (Quinazolinone intermediate)

- 3,5-Dimethylisoxazole-4-sulfonyl chloride (Sulfonamide precursor)

Coupling these intermediates via nucleophilic substitution forms the sulfonamide linkage.

Synthesis of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Aniline

Cyclization of Anthranilic Acid

Anthranilic acid undergoes cyclization with formamide under microwave irradiation to yield quinazolin-4(3H)-one. Subsequent N-alkylation with methyl iodide or propargyl bromide introduces the 2-methyl substituent.

Key reaction conditions :

- Microwave reactor: 2450 MHz, 140–700 W

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C, 30 minutes

Characterization data :

Preparation of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

Chlorosulfonation of 3,5-Dimethylisoxazole

3,5-Dimethylisoxazole reacts with chlorosulfonic acid followed by thionyl chloride to form the sulfonyl chloride.

Optimized protocol :

Coupling of Intermediates

Sulfonamide Bond Formation

The quinazolinone aniline reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in dichloromethane (DCM) using pyridine as a base.

Procedure :

- Dissolve 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline (1 eq) in DCM.

- Add sulfonyl chloride (1.2 eq) and pyridine (3 eq).

- Stir at 43°C for 3–12 hours.

Workup :

Analytical Data and Spectral Characterization

Physical and Spectroscopic Properties

Mechanistic Insights and Optimization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional heating | 58–65 | 92–95 | 8–12 |

| Microwave-assisted | 75–82 | 98–99 | 0.5–2 |

| One-pot synthesis | 68–71 | 94–96 | 4–6 |

Applications and Biological Relevance

While biological data for this specific compound remain unpublished, structurally related hybrids demonstrate:

Q & A

Basic: What are the optimal synthetic routes for 3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide, and what reaction conditions maximize yield and purity?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

Core structure assembly : The isoxazole-sulfonamide moiety is synthesized via condensation of 3,5-dimethylisoxazole-4-sulfonyl chloride with a substituted aniline intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2–4 hours) .

Quinazolinone coupling : The 2-methyl-4-oxoquinazolin-3(4H)-yl group is introduced via nucleophilic aromatic substitution (DMF, 80–100°C, 12–24 hours), requiring strict pH control (pH 7–8) to avoid side reactions .

Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Reaction yields are maximized by optimizing stoichiometry (1:1.2 molar ratio of sulfonamide to quinazolinone precursor) and inert gas protection to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.3 ppm) and confirms regioselectivity .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, carbonyl C=O at 1680–1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 453.12; observed = 453.11 ± 0.02) .

- HPLC-PDA : Monitors purity (>95%) and stability under accelerated degradation conditions (40°C/75% RH for 4 weeks) .

Basic: How should stability studies be designed to assess the compound’s degradation under various storage conditions?

Methodological Answer:

Adopt an ICH Q1A(R2) -compliant design:

Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH, 25°C), and oxidative conditions (3% H₂O₂) for 14 days .

Analytical Monitoring : Use HPLC-UV at 254 nm to track degradation products. For example, hydrolysis of the sulfonamide group generates a 5% impurity under basic conditions .

Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and predict shelf-life via Arrhenius equations .

Advanced: What mechanistic insights explain the compound’s inhibitory activity against specific kinase targets, and how can in vitro assays be optimized to validate these interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and ATP-binding pockets (e.g., hydrophobic interactions with Val 482 in EGFR kinase) .

- Enzyme Kinetics : Perform dose-response assays (0.1–100 µM) with recombinant kinases. IC50 values correlate with substituent electronegativity (R² = 0.89 for para-substituted phenyl groups) .

- Assay Optimization : Include 1% DMSO as a co-solvent to enhance compound solubility, and use ADP-Glo™ kits to quantify kinase activity with minimal interference from autofluorescence .

Advanced: How can contradictory data from solubility studies in different solvent systems be reconciled to inform formulation strategies?

Methodological Answer:

Contradictions often arise from solvent polarity and hydrogen-bonding capacity.

Solvent Screening : Test solubility in 12 solvents (e.g., DMSO, PEG-400, PBS pH 7.4) using shake-flask methods (25°C, 24 hours). The compound shows poor solubility in aqueous buffers (<10 µg/mL) but >50 mg/mL in DMSO .

Hansen Solubility Parameters : Calculate HSPs (δD = 18.1, δP = 8.3, δH = 6.5) to identify excipients (e.g., Poloxamer 407) that improve bioavailability .

Statistical Analysis : Apply multivariate regression to resolve discrepancies (e.g., pH-dependent solubility in PBS vs. acetate buffer) .

Advanced: What environmental fate studies are critical for evaluating the ecological risks associated with this compound’s persistence or biodegradation?

Methodological Answer:

Follow OECD 307 guidelines :

Abiotic Degradation : Test hydrolysis (pH 4–9, 50°C) and photolysis (UV light, 365 nm) for 30 days. The compound shows 20% degradation in sunlight after 14 days .

Biotic Degradation : Use soil microcosms (OECD 307) and activated sludge (OECD 301F). Aerobic conditions yield 15% mineralization (CO₂ evolution) in 28 days .

Bioaccumulation : Measure log Kow (2.8) and BCF (bioaccumulation factor) in zebrafish embryos (OECD 305). A BCF <100 suggests low bioaccumulation risk .

Advanced: How can researchers resolve contradictions in cytotoxicity data between 2D monolayer vs. 3D spheroid models?

Methodological Answer:

Model Optimization : Use 3D spheroids (HCT-116 cells, 7-day culture) with hypoxic cores to mimic tumor microenvironments. The compound shows 5-fold lower IC50 in 3D vs. 2D due to poor penetration .

Analytical Confounders : Normalize data to spheroid volume (measured via confocal microscopy) and account for ATP depletion in necrotic cores .

Mechanistic Profiling : Combine transcriptomics (RNA-seq) with high-content imaging to identify hypoxia-induced resistance pathways (e.g., HIF-1α upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.